2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate
Overview
Description
Synthesis Analysis
While there’s no direct information on the synthesis of this exact compound, related compounds have been synthesized and studied. For instance, a series of 2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized . The synthesis of these compounds involved various chemical reactions and techniques, which might be similar to those needed to synthesize “2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate”.Scientific Research Applications
Fungicide Detection and Method Validation
- A study by Linghu et al. (2015) developed a method for determining 2-(4-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole (a compound related to your chemical of interest) in tomatoes and soil. This method uses ultra-performance liquid chromatography and is effective in trace analysis (Linghu et al., 2015).
Chemical Synthesis and Characterization
- Gültekin et al. (2020) synthesized and characterized a compound similar to 2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate. This study used various techniques like XRD, FT-IR, UV–Vis, and NMR, providing detailed information about its chemical and molecular properties (Gültekin et al., 2020).
Synthetic Applications in Organic Chemistry
- Fang et al. (2020) developed a method for synthesizing oxazolyl sulfonyl fluorides, indicating potential applications of compounds like this compound in medicinal chemistry and drug discovery (Fang et al., 2020).
Fluorescent Molecular Probes
- Diwu et al. (1997) synthesized compounds with sulfonyl and fluorophenyl groups, similar to your compound of interest. These compounds have been used as fluorescent molecular probes in studying biological events and processes, showcasing their potential in biological and chemical research (Diwu et al., 1997).
Electrolyte Additives in Lithium-Ion Batteries
- Li et al. (2014) reported the use of fluorophenyl acetate, a compound related to this compound, as an electrolyte additive in lithium-ion batteries. This indicates the potential application of similar compounds in improving the performance of energy storage devices (Li et al., 2014).
Future Directions
The future research directions for this compound could involve further synthesis and characterization, investigation of its biological activities, and exploration of its potential therapeutic applications. The development of a monotherapy against inflammation due to microbial infection (dual antimicrobial/anti-inflammatory agent) with minimal adverse effects and high safety margin is one of the continuous trails .
Mechanism of Action
Target of Action
The primary target of 2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to inflammatory mediators .
Mode of Action
The compound interacts with COX enzymes, particularly COX-2 , inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway that produces pro-inflammatory mediators . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these mediators and thereby alleviating inflammation .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability .
Result of Action
The inhibition of COX enzymes by this compound results in a reduction of inflammation . This is due to the decreased production of pro-inflammatory mediators as a result of the disruption of the arachidonic acid cascade .
Properties
IUPAC Name |
[2-(4-methylsulfonylphenyl)-2-oxoethyl] 2-(4-fluorophenyl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO5S/c1-24(21,22)15-8-4-13(5-9-15)16(19)11-23-17(20)10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPCKDIXGVQMCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.